molecular formula C9H14Cl2N2O2 B2655732 4-Amino-L-phenylalanine dihydrochloride CAS No. 139879-21-3

4-Amino-L-phenylalanine dihydrochloride

Cat. No.: B2655732
CAS No.: 139879-21-3
M. Wt: 253.12
InChI Key: CMUHFUGDYMFHEI-QMMMGPOBSA-N
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Description

4-Amino-L-phenylalanine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications. This compound is particularly valuable in the fields of drug development, enzymatic studies, and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-L-phenylalanine dihydrochloride typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by nitration and reduction steps. The protected phenylalanine undergoes nitration to introduce a nitro group at the para position of the benzene ring. This nitro group is then reduced to an amino group, resulting in 4-Amino-L-phenylalanine. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-L-phenylalanine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of 4-Amino-L-phenylalanine, such as nitroso, nitro, and substituted amino derivatives .

Scientific Research Applications

4-Amino-L-phenylalanine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various biochemical products and as a precursor in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-Amino-L-phenylalanine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its incorporation into peptides and proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-L-phenylalanine: A nitro derivative of phenylalanine.

    3-Amino-L-tyrosine: An amino derivative of tyrosine.

    4-Iodo-L-phenylalanine: An iodo derivative of phenylalanine

Uniqueness

4-Amino-L-phenylalanine dihydrochloride is unique due to its specific amino substitution at the para position of the benzene ring, which imparts distinct chemical and biological properties. This substitution allows it to participate in unique reactions and interactions compared to other phenylalanine derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIVGCGPZWTJOQ-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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